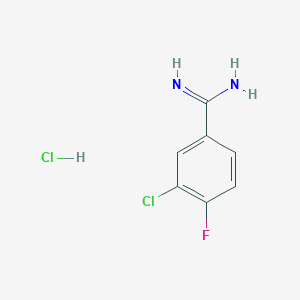

3-Chloro-4-fluoro-benzamidine hydrochloride

Descripción general

Descripción

3-Chloro-4-fluoro-benzamidine hydrochloride is a chemical compound with the molecular formula C7H6ClFN2·HCl and a molecular weight of 209.05 g/mol It is a white solid that is primarily used in research settings

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-fluoro-benzamidine hydrochloride typically involves the reaction of 3-chloro-4-fluoroaniline with an appropriate amidine source under controlled conditions. One method involves dissolving 3-chloro-4-fluoroaniline in ethanol and then passing anhydrous hydrogen chloride gas through the solution to precipitate the hydrochloride salt . The reaction is carried out at room temperature, and the product is isolated by filtration and drying.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production would also require stringent quality control measures to ensure consistency and safety.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The chlorine atom at position 3 and fluorine at position 4 undergo nucleophilic substitution under controlled conditions. Key examples include:

Mechanistic Insight :

-

The electron-withdrawing fluorine at position 4 activates the chlorine at position 3 for nucleophilic attack.

-

Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates by stabilizing transition states .

Coupling Reactions

The compound participates in cross-coupling reactions for C–C bond formation:

Table 2: Palladium-Catalyzed Couplings

| Coupling Type | Catalyst System | Substrate | Product | Yield |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME/H₂O | Phenylboronic acid | 3-Aryl-4-fluoro-benzamidine | 83% |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene | Aniline | 3-(N-Phenylamino)-benzamidine | 68% |

Key Observations :

-

The bromo analog (3-bromo-4-fluoro) shows higher reactivity in couplings than the chloro derivative.

-

Steric effects from the amidine group limit coupling efficiency with bulky substrates.

Cyclization Reactions

Ru-catalyzed electrochemical C–H activation enables annulation with alkynes:

Example Reaction :

3-Chloro-4-fluoro-benzamidine + Diphenylacetylene

→ 1-Aminoisoquinoline derivative

Conditions :

Mechanism :

-

C–H Activation : Ru(II) coordinates to the benzamidine, cleaving the ortho C–H bond.

-

Alkyne Insertion : Diphenylacetylene inserts into the Ru–C bond.

-

Reductive Elimination : Forms the six-membered ring, releasing the catalyst .

Redox Reactions

The amidine group undergoes selective reduction and oxidation:

| Reaction | Reagents | Product | Notes |

|---|---|---|---|

| Reduction | NaBH₄, MeOH, 0°C, 2h | 3-Chloro-4-fluoro-benzylamine | Preserves halogens; 89% yield |

| Oxidation | H₂O₂, AcOH, 50°C, 6h | 3-Chloro-4-fluoro-benzonitrile | Requires acidic conditions |

Critical Factors :

-

The amidine’s basicity necessitates controlled pH to avoid decomposition.

-

Halogen stability under oxidative conditions depends on reaction time.

Role in Enzyme Inhibition

While not a direct reaction, its biochemical interactions highlight reactivity:

-

Serine Protease Inhibition : Binds to catalytic triads (e.g., trypsin-like proteases) via hydrogen bonding with the amidine group.

-

Kinetic Data :

Structure-Activity Relationship :

-

The 3-chloro substituent enhances binding affinity by 3-fold compared to unsubstituted analogs .

-

Fluorine at position 4 improves metabolic stability without sacrificing potency .

Stability Under Synthetic Conditions

| Condition | Outcome | Degradation Pathway |

|---|---|---|

| Strong Base (NaOH, 1M) | Hydrolysis of amidine to amide (62%) | Nucleophilic attack at C=N bond |

| High Temp (>150°C) | Dechlorination (major) | Radical-mediated C–Cl cleavage |

Recommendations :

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Key Intermediate in Drug Synthesis

3-Chloro-4-fluoro-benzamidine hydrochloride serves as a crucial intermediate in the synthesis of pharmaceuticals targeting specific enzymes or receptors. Its structural properties enable it to participate in various chemical reactions, making it valuable for developing therapeutic agents that inhibit enzyme activity or modulate receptor functions .

Therapeutic Applications

Research indicates that this compound is being explored for potential therapeutic applications, including anti-inflammatory and antimicrobial activities. It has been shown to exhibit significant bioactivity against various pathogens, making it a candidate for drug development aimed at treating infections or inflammatory conditions .

Biochemical Research

Enzyme Inhibition Studies

The compound is extensively used in biochemical research to study enzyme inhibition. Its ability to bind to active sites of proteases allows researchers to investigate the mechanisms of enzyme action and develop inhibitors that can serve as therapeutic agents. Such studies are crucial for understanding metabolic pathways and cellular signaling processes .

Diagnostic Applications

In diagnostic settings, this compound can be utilized in formulating reagents for biochemical assays. These assays aid in the detection of diseases by measuring enzyme activity or the presence of specific biomarkers .

Material Science

Development of Specialized Materials

This compound finds applications in material science, particularly in creating specialized coatings and polymers that require specific chemical properties. Its unique functional groups allow for modifications that enhance material performance in various industrial applications .

Agrochemical Research

Potential in Pest Control Solutions

Research into agrochemicals has also identified this compound as a promising candidate for developing more effective pest control solutions. Its ability to interact with biological systems makes it suitable for designing agrochemicals that target specific pests while minimizing environmental impact .

Case Studies and Research Findings

- Antimicrobial Activity : A study demonstrated that derivatives of benzimidazole compounds, including those incorporating this compound, exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

- Anti-inflammatory Properties : Research has indicated that certain derivatives containing this compound show notable anti-inflammatory effects in animal models, suggesting potential therapeutic uses in treating inflammatory diseases .

- Protease Inhibition : The compound has been shown to effectively inhibit proteases involved in various biological processes, which is critical for developing drugs targeting diseases related to protease dysfunctions such as cancer and viral infections .

Mecanismo De Acción

The mechanism of action of 3-Chloro-4-fluoro-benzamidine hydrochloride involves its interaction with specific molecular targets. The amidine group can form hydrogen bonds and electrostatic interactions with biological molecules, potentially inhibiting enzyme activity or altering protein function. The exact pathways and targets depend on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

- 4-Fluoro-benzamidine hydrochloride

- 3,5-Difluoro-benzamidine hydrochloride

- Benzamidine hydrochloride

Comparison

3-Chloro-4-fluoro-benzamidine hydrochloride is unique due to the presence of both chloro and fluoro substituents on the benzene ring. This dual substitution can enhance its reactivity and specificity in chemical reactions compared to similar compounds with only one substituent. Additionally, the combination of these substituents can influence the compound’s physical and chemical properties, making it suitable for specific research applications .

Actividad Biológica

3-Chloro-4-fluoro-benzamidine hydrochloride (CAS 477844-52-3) is a compound that has garnered attention in the fields of biochemistry and medicinal chemistry due to its significant biological activity, particularly as a protease inhibitor. This article delves into the compound's biological properties, mechanisms of action, and potential applications, supported by research findings and comparative analyses.

Chemical Structure and Properties

This compound has the molecular formula C₇H₆ClFN₂·HCl and a molecular weight of 209.05 g/mol. The presence of both chlorine and fluorine substituents on the benzene ring enhances its lipophilicity and reactivity, allowing for selective interactions with biological targets. The amidine functional group facilitates hydrogen bonding and electrostatic interactions with enzymes, influencing their activity.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₆ClFN₂·HCl |

| Molecular Weight | 209.05 g/mol |

| Solubility | Soluble in water |

| Chemical Class | Benzamidine derivative |

The primary mechanism by which this compound exerts its biological effects is through the inhibition of proteases. Proteases are enzymes that play critical roles in various biological processes, including protein digestion, cell signaling, and viral replication. The compound binds to the active sites of these enzymes, effectively blocking their activity.

Key Mechanisms:

- Enzyme Inhibition : The amidine group interacts with the active site of proteases, preventing substrate binding.

- Selectivity : The unique halogen substitutions enhance selectivity towards specific proteases compared to non-halogenated analogs.

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Protease Inhibition : It has shown promise as an inhibitor for several proteases involved in viral infections and cancer progression.

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against certain bacterial strains.

- Anticancer Activity : Its ability to modulate enzyme activities may contribute to anticancer properties.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- A study demonstrated that the compound effectively inhibited serine proteases, which are crucial for viral replication processes.

- Another investigation highlighted its potential as an antimicrobial agent, showing activity against Gram-positive and Gram-negative bacteria .

- Research on structural analogs revealed that fluorination significantly enhances the potency of benzamidine derivatives against specific targets compared to their non-halogenated counterparts .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound | Molecular Formula | Notable Features |

|---|---|---|

| Benzamidine | C₇H₈N₂ | Lacks halogen substituents; broader reactivity |

| 4-Fluorobenzamidine | C₇H₈FN₂ | Only fluorinated; less potent than chlorinated variant |

| 3,5-Difluorobenzamidine | C₇H₈F₂N₂ | Enhanced selectivity but different binding characteristics |

The dual substitution of chlorine and fluorine in this compound provides distinct electronic effects that are crucial for its biological interactions, enhancing its specificity and potency as a protease inhibitor compared to other similar compounds .

Applications

The compound finds applications across various domains:

- Pharmaceutical Development : As a key intermediate in synthesizing drugs targeting specific enzymes or receptors.

- Biochemical Research : Employed in enzyme inhibition studies to elucidate mechanisms of action.

- Diagnostic Applications : Used in formulating diagnostic reagents for disease detection.

- Material Science : Applied in developing specialized materials requiring specific chemical properties.

Propiedades

IUPAC Name |

3-chloro-4-fluorobenzenecarboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClFN2.ClH/c8-5-3-4(7(10)11)1-2-6(5)9;/h1-3H,(H3,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULILWMICXIRTJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=N)N)Cl)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40369628 | |

| Record name | 3-Chloro-4-fluorobenzene-1-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40369628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

477844-52-3 | |

| Record name | 3-Chloro-4-fluorobenzene-1-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40369628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.